1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
Description
1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a urea derivative featuring a methoxyethyl group and a 3-methylisoxazole-propyl substituent. The synthesis of such compounds typically involves urea-forming reactions between amines and isocyanates or azides, as exemplified in related studies .
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-9-8-10(17-14-9)4-3-5-12-11(15)13-6-7-16-2/h8H,3-7H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSZWJUMDZIWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
The presence of the isoxazole ring contributes to its biological activity, as this moiety is often associated with various pharmacological effects.
1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The isoxazole structure often interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : This compound may act as a modulator for specific receptors, influencing signaling pathways critical for various physiological responses.
Antimicrobial Activity
Research indicates that compounds containing isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related isoxazole compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 100 µg/mL against common pathogens such as E. coli and S. aureus .
Anticancer Activity
In vitro studies have demonstrated that 1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea exhibits cytotoxic effects on various cancer cell lines. For example, it has been reported to induce apoptosis in HeLa cells with an IC50 value around 20 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| A549 | 25 |
| MCF7 | 30 |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various isoxazole derivatives, including 1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea. The results indicated a strong antibacterial effect against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent against resistant infections .
Study 2: Anticancer Properties
In another investigation, the anticancer properties were assessed using a panel of cancer cell lines. The compound was found to significantly inhibit cell proliferation in a dose-dependent manner, with notable effects observed in lung and cervical cancer cell lines. Mechanistic studies suggested that the compound triggers oxidative stress leading to apoptosis .
Comparison with Similar Compounds
Key Observations :
- R1 Substituent : The methoxyethyl group in the target compound offers greater hydrophilicity compared to the aromatic 3,5-dimethoxyphenyl group in MK13 or variable alkyl/aryl groups in pyrazole-based ureas .
- R2 Substituent: The 3-methylisoxazole-propyl chain introduces a rigid, electron-deficient heterocycle, contrasting with the pyrazole-based substituents in analogs.
Solubility and Lipophilicity
- Target Compound : The methoxyethyl group likely enhances water solubility relative to MK13’s dimethoxyphenyl group, which is more lipophilic.
- Hydroxymethyl Pyrazole Ureas : The hydroxymethyl group in increases polarity, but crystallization from EtOH–AcOH suggests moderate solubility in protic solvents.
Bioactivity (Inferred from Structural Analogues)
- MK13 : Pyrazole-urea derivatives are explored for kinase inhibition due to urea’s hydrogen-bonding capacity and pyrazole’s planar geometry .
- Isoxazole Advantage : The 3-methylisoxazole in the target compound may improve metabolic stability compared to pyrazoles, as isoxazoles are less prone to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
